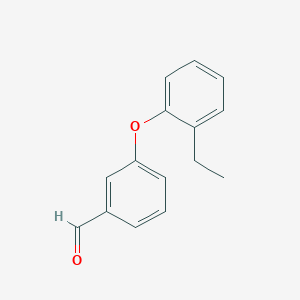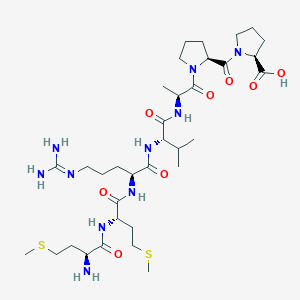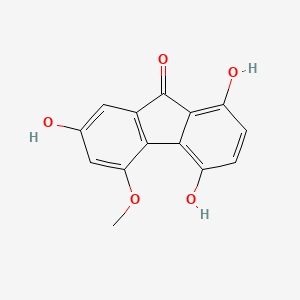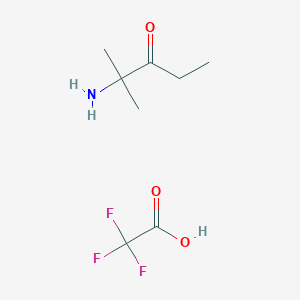![molecular formula C42H36N2O B14239782 2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) CAS No. 464920-84-1](/img/structure/B14239782.png)
2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a unique structure with a hexyloxy group and phenylquinoline units, making it a subject of interest for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexyloxy-Substituted Benzene: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.
Coupling with Quinoline Derivatives: The hexyloxy-substituted benzene is then coupled with 4-phenylquinoline derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or quinoline rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用机制
The mechanism of action of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-[(3-Hexyloxyphenyl)propyl]amino-1,2-naphthalenedione
- 1,1’-[1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pyrazoline]
Uniqueness
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is unique due to its specific structural features, including the hexyloxy group and the bis(phenylquinoline) units
属性
CAS 编号 |
464920-84-1 |
|---|---|
分子式 |
C42H36N2O |
分子量 |
584.7 g/mol |
IUPAC 名称 |
2-[2-hexoxy-5-(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C42H36N2O/c1-2-3-4-15-26-45-42-25-24-32(40-28-35(30-16-7-5-8-17-30)33-20-11-13-22-38(33)43-40)27-37(42)41-29-36(31-18-9-6-10-19-31)34-21-12-14-23-39(34)44-41/h5-14,16-25,27-29H,2-4,15,26H2,1H3 |
InChI 键 |
KWLWGCDXSXYBGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


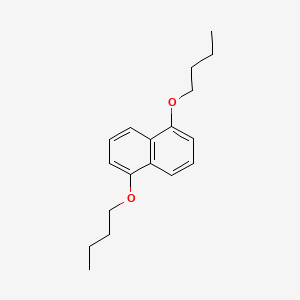
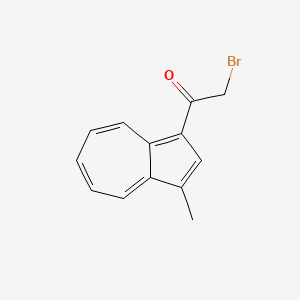
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
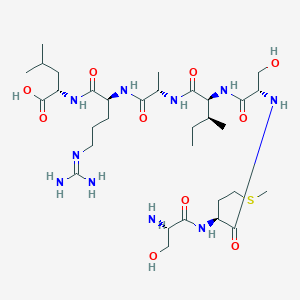
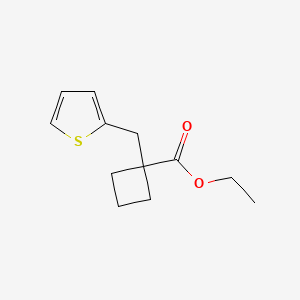
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
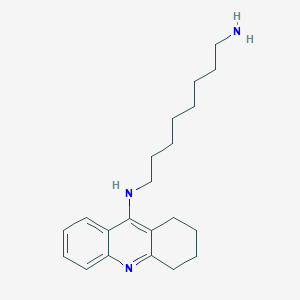
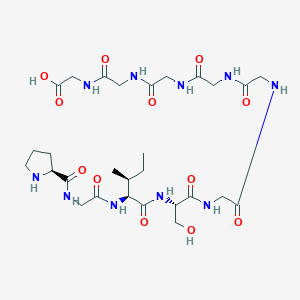
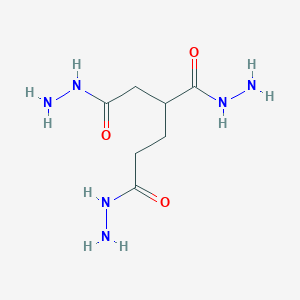
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
